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molecular formula C8H7ClO B057693 (2r)-2-(2-Chlorophenyl)oxirane CAS No. 62566-66-9

(2r)-2-(2-Chlorophenyl)oxirane

Cat. No. B057693
M. Wt: 154.59 g/mol
InChI Key: RTPJBMWUVSTBPC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255422

Procedure details

A mixture of 42.0 g of 57% sodium hydroxide dispersed in oil and 70 ml of dimethyl sulfoxide is stirred at 70°-75° for one to one and one-half hours. The solution is diluted with 700 ml of dry tetrahydrofuran and cooled to 0°, under nitrogen. A 200 g of (1.0 mol) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5°. The mixture is stirred for 15 minutes and then a solution of 70.4 g (0.50 mol) of o-chlorobenzaldehyde in 300 ml of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dired and evaporated in vacuo to leave o-chlorostyrene oxide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70.4 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CS(C)=O.[I-].[CH3:8][S+](C)C.[Cl:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16]>O1CCCC1.O>[Cl:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]1[O:16][CH2:8]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C[S+](C)C
Step Four
Name
Quantity
70.4 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 70°-75° for one to one and one-half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0°-5°
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at room temperature for four hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract is washed with brine
CUSTOM
Type
CUSTOM
Details
dired and evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C2CO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04255422

Procedure details

A mixture of 42.0 g of 57% sodium hydroxide dispersed in oil and 70 ml of dimethyl sulfoxide is stirred at 70°-75° for one to one and one-half hours. The solution is diluted with 700 ml of dry tetrahydrofuran and cooled to 0°, under nitrogen. A 200 g of (1.0 mol) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5°. The mixture is stirred for 15 minutes and then a solution of 70.4 g (0.50 mol) of o-chlorobenzaldehyde in 300 ml of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dired and evaporated in vacuo to leave o-chlorostyrene oxide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70.4 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CS(C)=O.[I-].[CH3:8][S+](C)C.[Cl:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16]>O1CCCC1.O>[Cl:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]1[O:16][CH2:8]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C[S+](C)C
Step Four
Name
Quantity
70.4 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 70°-75° for one to one and one-half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0°-5°
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at room temperature for four hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract is washed with brine
CUSTOM
Type
CUSTOM
Details
dired and evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C2CO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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